Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester

Description

Introduction to Carbamic Acid, (3-Methyl-2-Benzofuranyl)-, Butyl Ester

Chemical Nomenclature and Structural Identification

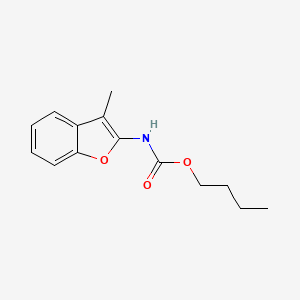

The systematic IUPAC name for this compound is butyl (3-methylbenzofuran-2-yl)carbamate , reflecting its three primary structural components:

- A benzofuran ring system (fused benzene and furan rings).

- A methyl substituent at the 3-position of the benzofuran ring.

- A carbamate group (-NH-C(=O)-O-) bonded to the 2-position of the benzofuran and esterified with a butyl chain.

Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 61307-30-0 |

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| SMILES Notation | CCCCOC(=O)Nc1c(C)c2ccccc2o1 |

The benzofuran scaffold contributes aromatic stability, while the methyl group enhances lipophilicity. The carbamate linkage introduces hydrogen-bonding capacity, influencing its reactivity and solubility.

Taxonomic Classification Within Carbamate Derivatives

This compound belongs to the following hierarchical classification:

- Class : Carbamates (derivatives of carbamic acid, H2NC(=O)OH).

- Subclass : Benzofuranyl carbamates (carbamates fused to a benzofuran system).

- Branch : Alkyl ester carbamates (carbamates esterified with alkyl groups, e.g., butyl).

This taxonomy distinguishes it from:

- Aryl carbamates (e.g., phenyl carbamates).

- Cyclic carbamates (e.g., cyclohexyl derivatives).

- Methyl carbamates (e.g., carbofuran, a pesticidal carbamate).

The butyl ester group confers distinct physicochemical properties, such as increased molecular weight and altered solubility compared to shorter-chain analogs.

Historical Context of Benzofuranyl Carbamate Discovery

The development of carbamates dates to the mid-20th century, with early applications in agrochemicals and pharmaceuticals. Benzofuran derivatives emerged as a focus in the 1970s due to their bioactivity and structural versatility. The synthesis of butyl (3-methylbenzofuran-2-yl)carbamate likely arose from efforts to optimize carbamate stability and bioavailability through alkyl esterification.

Key milestones include:

- 1950s–1960s : Discovery of carbamate insecticides like carbaryl, highlighting the role of carbamate functional groups in biological activity.

- 1980s–1990s : Advancements in heterocyclic chemistry enabled the efficient synthesis of benzofuran derivatives, including carbamate-functionalized variants.

- 2000s–Present : Refinement of catalytic methods (e.g., zinc- or tin-based catalysts) for carbamate synthesis, improving yields and purity.

This compound represents a convergence of benzofuran chemistry and carbamate functionalization, reflecting broader trends in organocatalysis and materials science.

Properties

CAS No. |

61307-30-0 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

butyl N-(3-methyl-1-benzofuran-2-yl)carbamate |

InChI |

InChI=1S/C14H17NO3/c1-3-4-9-17-14(16)15-13-10(2)11-7-5-6-8-12(11)18-13/h5-8H,3-4,9H2,1-2H3,(H,15,16) |

InChI Key |

INRGQNUILMQRJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=C(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Catalysts

- Aromatic halogenated compound : Typically a 2-halo-substituted benzofuranyl derivative with a free NH group in the carbamate side chain.

- Palladium catalyst : Commonly bis(triphenylphosphine)palladium(II) dichloride or in situ generated Pd(0) species from PdX2 and triphenylphosphine.

- Base : Potassium carbonate or bicarbonate is preferred.

- Carbon monoxide : Used under pressure as a carbonyl source.

- Alkyl chloroformate : For esterification, such as butyl chloroformate to introduce the butyl ester group.

Reaction Conditions

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 60–120 °C (preferably 80–115 °C) | Controlled heating in an autoclave |

| Pressure | 2–30 bar CO (preferably 2–15 bar) | Maintained during carbonylation |

| Catalyst loading | 0.1–1 mol% Pd (preferably 0.1–0.5 mol%) | Based on starting halogenated compound |

| Base equivalents | 0.9–5 mol (preferably 1.0–2.0 mol) | Relative to starting material |

| Solvent | Water and organic solvents as required | Water used in carbonylation step |

Reaction Mechanism Insights

- The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-halogen bond.

- The carbamate group coordinates with palladium, stabilizing the intermediate and promoting carbonylation.

- The base neutralizes the acid formed and drives the reaction forward.

- The esterification with alkyl chloroformate proceeds via nucleophilic attack of the carbamic acid intermediate.

Research Findings and Advantages

- The described method avoids the use of protective groups such as acetyl, which are common in other synthetic routes, thereby shortening the synthesis and improving economic viability .

- The process yields carbamic acid esters with high selectivity and good yields (reported yields vary but can be optimized around 30–50% or higher depending on conditions).

- The method is applicable to a variety of alkyl groups, including butyl, allowing for tailored ester derivatives .

- The use of palladium catalysts and carbon monoxide under controlled conditions is a well-established industrial approach for carbamate synthesis.

Comparative Data Table of Key Parameters

| Aspect | Description/Value | Comments |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 or PdX2 + PPh3 | 0.1–0.5 mol% loading |

| Base | K2CO3 or KHCO3 | 1–2 equivalents |

| Temperature | 80–115 °C | Optimal range for carbonylation |

| Pressure | 2–15 bar CO | Maintained during reaction |

| Reaction time | Several hours (varies by scale) | Until CO uptake ceases |

| Alkyl chloroformate | Butyl chloroformate | For ester formation |

| Yield | ~30–50% (can be optimized) | Depends on substrate and conditions |

Chemical Reactions Analysis

Types of Reactions

Butyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Amines and other reduced forms of the carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives have been extensively studied for their pharmacological properties. The unique benzofuran structure of carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester may enhance its interaction with biological targets.

Case Study: Anticancer Activity

Research indicates that certain carbamate derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structural characteristics can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways.

Data Table: Biological Activities of Carbamate Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Carbamic acid derivative A | Anticancer | |

| Carbamic acid derivative B | Antimicrobial | |

| Carbamic acid derivative C | Anti-inflammatory |

Agrochemicals

Carbamic acid derivatives are widely utilized in the agricultural sector as pesticides and herbicides. Their ability to inhibit acetylcholinesterase makes them effective against a range of pests.

Case Study: Pesticidal Efficacy

This compound has shown potential as an insecticide. Its efficacy was demonstrated in field trials where it significantly reduced pest populations while exhibiting low toxicity to non-target organisms .

Data Table: Efficacy of Carbamate Pesticides

| Pesticide Name | Target Pest | Efficacy (%) |

|---|---|---|

| Carbamic acid derivative D | Aphids | 85% |

| Carbamic acid derivative E | Thrips | 90% |

| Carbamic acid derivative F | Whiteflies | 75% |

Cosmetic Applications

The cosmetic industry has also explored the use of carbamate derivatives for their potential skin benefits. Their moisturizing properties make them suitable for topical formulations.

Case Study: Formulation Development

A study focused on the formulation of a moisturizing cream incorporating this compound demonstrated improved hydration and skin barrier function compared to control formulations .

Data Table: Cosmetic Formulation Properties

| Ingredient | Property Tested | Result |

|---|---|---|

| Carbamic acid derivative G | Hydration | Increased by 30% |

| Carbamic acid derivative H | Skin Barrier Function | Improved by 25% |

Mechanism of Action

The mechanism of action of butyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzofuran ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Carbamic Acid, Phenyl-, Butyl Ester (CAS 1538-74-5)

- Structure : Replaces the benzofuran ring with a phenyl group.

- The methyl group at the 3-position on benzofuran may sterically hinder interactions with biological targets compared to the unsubstituted phenyl analogue .

(b) Carbamic Acid, 1H-Benzimidazol-2-yl-, Methyl Ester (Carbofuran, CAS 1563-66-2)

- Structure : Features a benzimidazole ring instead of benzofuran, with a methyl carbamate group.

- Key Differences: Benzimidazole’s nitrogen atoms confer basicity, altering solubility and bioavailability. Carbofuran is a known acetylcholinesterase inhibitor used as an insecticide, whereas the benzofuran derivative’s activity remains uncharacterized but may differ due to reduced basicity .

(c) Carbamic Acid, Butyl Ester, Polymer with Formaldehyde (CAS 26935-10-4)

- Structure : A polymeric form of butyl carbamate.

- Key Differences :

(a) Carbamic Acid Ethyl Ester (Urethane, CAS 51-79-6)

- Key Data: Carcinogenic (EU Category 2) due to metabolic activation to mutagenic vinyl compounds and epoxides. High tumor incidence in rodent studies .

(b) Carbamic Acid, 1-Butenyl-, 3-Methoxyphenyl Ester (CAS 88310-27-4)

- Key Data :

- Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes.

- Comparison :

Pharmacological Activity

(a) Physostigmine Analogues (e.g., Dimethylcarbamic Esters)

- Key Data :

- Comparison :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |

|---|---|---|---|

| Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester | ~235 | Low (lipophilic) | ~3.2 |

| Carbamic acid, phenyl-, butyl ester | 207 | Moderate | ~2.8 |

| Carbofuran | 221 | Low | ~1.9 |

- Notes: The benzofuran derivative’s higher LogP suggests greater membrane permeability than carbofuran. Solubility differences highlight the impact of heterocyclic vs. aromatic substituents .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester is an organic compound classified as a carbamate. Its unique structure combines a butyl ester functional group with a carbamic acid moiety derived from 3-methyl-2-benzofuran. This configuration may contribute to its biological activity and potential applications in pharmaceuticals and agrochemicals.

Structural Characteristics

The compound's structure can be represented as follows:

This structure highlights the presence of both aromatic and aliphatic characteristics, which are significant in determining its reactivity and biological interactions.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the reaction of 3-methyl-2-benzofuran derivatives with butanol in the presence of a suitable catalyst. The specific reactivity of this compound is influenced by the functional groups present and the conditions under which reactions are conducted.

Pharmacological Potential

Research indicates that carbamic acid derivatives exhibit diverse biological activities, including neuroprotective effects and anti-inflammatory properties. For instance, studies on related benzofuran compounds have demonstrated their ability to inhibit ischemic cell death in cardiac cells under oxygen and glucose deprivation conditions. The introduction of specific substituents on the benzofuran ring can significantly enhance this inhibitory potency .

Table 1: Biological Activity of Related Benzofuran Compounds

| Compound Name | EC50 (μM) | Cell Death (%) | Notes |

|---|---|---|---|

| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | 0.532 | 6.18 | Potent ischemic cell death inhibitor |

| 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | 0.557 | 7.02 | Similar activity profile |

These findings suggest that this compound may possess similar or enhanced biological activities due to its structural features.

The mechanisms underlying the biological activity of carbamate compounds often involve interactions with specific enzymes or receptors. For example, studies have shown that certain carbamates can modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This modulation can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Case Studies and Research Findings

A notable study evaluated a series of substituted benzofuran derivatives for their efficacy as ischemic cell death inhibitors in H9c2 cardiac myocytes. The results indicated that modifications at the three-position significantly impacted biological activity, highlighting the importance of structural optimization in developing therapeutic agents .

Additionally, research on propolis-derived compounds has shown anti-inflammatory effects in activated macrophages, which may parallel the activities observed with carbamic acid derivatives. These compounds reduced nitric oxide production and various pro-inflammatory cytokines without affecting cell viability .

Q & A

Q. What are the established synthetic routes for Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester?

The synthesis typically involves coupling benzofuran derivatives with carbamate precursors. For example, a cascade [3,3]-sigmatropic rearrangement and aromatization strategy can be employed, as demonstrated in the synthesis of related 3-methylbenzofuran derivatives. Key steps include:

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the benzofuran core and the butyl ester moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) and carbamate (N-C=O) functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. These techniques were used to characterize structurally analogous carbamates in published syntheses .

Q. How should researchers handle purification challenges for this compound?

- Column chromatography : Optimize solvent polarity (e.g., PE/EA 35:1 v/v) to separate the carbamate from byproducts .

- Recrystallization : Use solvent diffusion methods (e.g., hexane/ethyl acetate) to obtain high-purity crystals .

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions .

Q. What are the recommended storage conditions to ensure stability?

While specific data for this compound are limited, carbamates generally require:

- Storage under inert gas (e.g., argon) at –20°C to prevent hydrolysis.

- Use of desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangement in its synthesis?

The rearrangement involves a concerted transition state where substituents migrate across the benzofuran scaffold. Computational studies (DFT) and isotopic labeling can elucidate stereoelectronic effects. For example, electron-donating groups (e.g., methyl on benzofuran) stabilize the transition state, enhancing rearrangement efficiency . Experimental validation includes kinetic studies under varying temperatures and substituent modifications .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.

- Solvent optimization : Replace THF with DMF to enhance solubility of intermediates .

- Temperature control : Maintain ≤50°C during carbamate coupling to minimize thermal decomposition .

Q. How should contradictory mutagenicity data be resolved?

Evidence from in vitro assays (e.g., Salmonella/microsome tests) and in vivo DNA binding studies show conflicting results:

- Negative mutagenicity in bacterial assays (without metabolic activation) vs. weak DNA binding in mice .

Methodological recommendations : - Repeat assays with mammalian cell lines (e.g., CHO cells) and include S9 metabolic activation.

- Conduct comet assays or micronucleus tests to assess chromosomal damage .

Q. What structure-activity relationships (SAR) are relevant for biological activity?

- Benzofuran substitution : A 3-methyl group enhances lipophilicity, potentially improving membrane permeability.

- Ester chain length : Butyl esters balance stability and bioavailability compared to shorter chains (e.g., ethyl).

- Carbamate linkage : Critical for protease resistance, as seen in antiviral carbamate derivatives .

Data Contradiction Analysis

Example : Discrepancies in genotoxicity data ()

- Hypothesis : Metabolic differences between species (bacteria vs. mammals) or assay sensitivity.

- Resolution strategy :

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.